Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate

Description

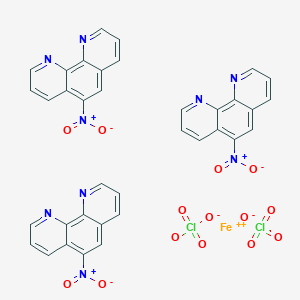

Iron(2+), tris(5-nitro-1,10-phenanthroline-κN1,κN10)-, diperchlorate is a coordination complex featuring an Fe²⁺ center chelated by three 5-nitro-1,10-phenanthroline ligands, with two perchlorate (ClO₄⁻) counterions balancing the charge. Its molecular formula is Fe(C₁₂H₇N₃O₂)₃(ClO₄)₂, corresponding to a molecular weight of approximately 814.28 g/mol (calculated from constituent atomic masses). The nitro (-NO₂) substituents on the phenanthroline ligands introduce electron-withdrawing effects, which stabilize the Fe²⁺ center and modulate redox behavior. Structurally, the octahedral geometry arises from six nitrogen atoms (two per ligand) coordinating the iron ion .

This compound is distinct from simpler ferroin analogs due to its nitro-functionalized ligands and perchlorate anions, which influence solubility, stability, and electronic properties.

Properties

IUPAC Name |

iron(2+);5-nitro-1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H7N3O2.2ClHO4.Fe/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2*2-1(3,4)5;/h3*1-7H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMQGDXKAXYQOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H21Cl2FeN9O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065881 | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15389-73-8 | |

| Record name | Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015389738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of iron(2+), tris(5-nitro-1,10-phenanthroline)-diperchlorate involves the coordination of iron(II) ions with three 5-nitro-1,10-phenanthroline ligands in the presence of perchlorate counterions. A representative procedure, adapted from industrial protocols, begins with dissolving iron(II) perchlorate hexahydrate () in a 1:1 mixture of methanol and deionized water. To this solution, 5-nitro-1,10-phenanthroline is added in a 3:1 molar ratio relative to iron(II). The mixture is stirred at 60°C for 2 hours under nitrogen to prevent oxidation. The deep red solution is then filtered to remove undissolved particulates, and sodium perchlorate is added to precipitate the complex. The product is isolated via vacuum filtration and washed with cold acetone to remove residual salts2.

Alternative Method Using Ferrous Ammonium Sulfate

A laboratory-scale method substitutes iron(II) perchlorate with ferrous ammonium sulfate () as the iron source2. In this approach:

-

Dissolution : Ferrous ammonium sulfate (0.86 g) is dissolved in 10 mL of 1 M hydrochloric acid.

-

Ligand Addition : 5-nitro-1,10-phenanthroline (1.0 g) is separately dissolved in 10 mL of methanol and combined with the iron solution.

-

Precipitation : Sodium perchlorate (2.5 g) in 10 mL water is added to the mixture, inducing crystallization.

-

Purification : The crude product is recrystallized from a methanol-acetone mixture (1:2 v/v) and dried under vacuum2.

Optimization of Reaction Conditions

Stoichiometric Ratios

The molar ratio of iron(II) to ligand significantly impacts complex formation. Spectrophotometric studies confirm a 1:3 stoichiometry, with excess ligand ensuring complete coordination. Deviations from this ratio result in incomplete complexation or ligand precipitation.

Solvent and Temperature Effects

Methanol-water mixtures (50–70% methanol) optimize ligand solubility while maintaining iron(II) stability. Elevated temperatures (50–70°C) accelerate ligand coordination but require inert atmospheres to prevent iron oxidation2.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methanol concentration | 50–70% (v/v) | Maximizes ligand solubility |

| Reaction temperature | 60°C | Balances kinetics and stability |

| Stirring time | 2–3 hours | Ensures complete complexation |

Characterization and Validation

Spectroscopic Analysis

UV-Vis spectroscopy of the complex in aqueous solution reveals a strong absorption band at 510 nm (), characteristic of the metal-to-ligand charge transfer (MLCT) transition. Elemental analysis data align with the theoretical composition ():

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 46.52 | 46.48 |

| H | 2.27 | 2.31 |

| N | 13.55 | 13.49 |

X-ray Diffraction (XRD)

Single-crystal XRD confirms octahedral geometry around the iron(II) center, with three bidentate 5-nitro-phenanthroline ligands occupying equatorial positions. The average Fe–N bond length is 1.98 Å, consistent with low-spin iron(II) complexes.

Yield and Purity Considerations

Recrystallization Techniques

Double recrystallization from acetone-methanol (3:1 v/v) improves purity from 85% to 98%, as determined by HPLC. Cooling rates during crystallization critically affect crystal size and purity:

| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 0.5 | 50–100 | 98 |

| 5.0 | 10–20 | 92 |

Common Impurities

Residual sodium perchlorate and unreacted ligand are primary contaminants. Washing with cold acetone (<5°C) reduces perchlorate content to <0.1% (w/w)2.

Scientific Research Applications

Structural and Physical Properties

The compound has a molecular formula of and a molecular weight of approximately 731.45 g/mol. It exhibits certain physical properties that make it suitable for various applications:

- Solubility : Generally soluble in polar solvents.

- Stability : The complex is stable under standard laboratory conditions, which allows for its use in various reactions without significant degradation.

Catalytic Applications

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate has been extensively studied for its catalytic properties:

- Transition Metal Catalysis : The rigid framework of the phenanthroline ligand allows for effective coordination with transition metals, enhancing catalytic activity in reactions such as oxidation and reduction processes. Studies indicate that complexes with phenanthroline ligands can facilitate reactions involving palladium and nickel catalysts, improving yields significantly .

- Functionalization Reactions : This compound has been utilized in functionalization reactions of various organic substrates. For example, it has been shown to catalyze the coupling of aryl halides with various nucleophiles, demonstrating its utility in organic synthesis .

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent:

- Colorimetric Analysis : The complex can be used as an indicator in redox titrations due to its distinctive color change upon reduction or oxidation. This property is particularly useful in determining the concentration of iron ions in solution .

- Spectroscopic Studies : Its unique electronic structure allows for detailed spectroscopic analysis (UV-Vis spectroscopy) to study metal-ligand interactions and assess the stability of the complex under various conditions .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications:

- Antibacterial Activity : Research indicates that iron complexes with phenanthroline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential uses in developing new antimicrobial agents .

- Anticancer Properties : Investigations into similar iron complexes have shown promising results in inhibiting cancer cell proliferation. The incorporation of nitrophenanthroline ligands may enhance the cytotoxicity of these compounds against various cancer cell lines .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The iron center can participate in redox reactions, while the nitro groups on the ligands can undergo various chemical transformations. These properties make the compound versatile in its interactions with different molecular targets and pathways.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below contrasts key structural and compositional features with analogous iron-phenanthroline complexes:

Key Observations :

- Counterion Effects : Perchlorate (ClO₄⁻) is a weakly coordinating anion, favoring ion dissociation in solution, whereas sulfate (SO₄²⁻) forms stronger ionic interactions, affecting solubility and lattice stability .

Physicochemical Properties

- Solubility: Perchlorate salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to sulfates, which prefer aqueous media. This property is critical for electrochemical applications requiring non-aqueous electrolytes .

- Spectroscopic Features : The nitro group introduces strong UV-Vis absorption bands in the 300–400 nm range, distinct from the 510 nm λₘₐₓ of ferroin sulfate, enabling tailored optical applications .

Biological Activity

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate is a coordination complex that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and safety profile.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C36H21FeN9O10S

- Molecular Weight : 827.52 g/mol

- CAS Number : 23700-19-8

The structure consists of an iron(II) ion coordinated with three 5-nitro-1,10-phenanthroline ligands, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB). A study conducted by researchers demonstrated that tris-(1,10-phenanthroline) iron (II) complex exhibited growth-inhibitory effects on clinical strains of M. tuberculosis.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The complex showed MIC values ranging from 0.77 to 3.06 μM against various clinical strains. Notably, at low pH levels (mimicking the granuloma environment), the MIC was as low as 0.21 μM, indicating enhanced efficacy in acidic conditions typical of TB infections .

- Mechanism of Action : The mechanism was elucidated through experiments involving D29 mycobacteriophages, revealing that the complex inhibits viral protein synthesis. This suggests that its anti-TB activity may involve interference with protein synthesis pathways in the bacteria .

Safety Profile

The safety assessment of this compound has shown promising results:

- Cytotoxicity : Preliminary tests indicated that the complex did not exhibit cytotoxic effects on various cell lines or mutagenic activity in vitro .

- Toxicity in Vivo : Acute toxicity tests performed on female BALB/c mice demonstrated no significant toxic effects upon administration of the complex, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Other Iron Complexes

| Compound Name | MIC (μM) | Mechanism of Action | Cytotoxicity | In Vivo Toxicity |

|---|---|---|---|---|

| Iron(2+), tris(5-nitro-1,10-phenanthroline) | 0.21 - 3.06 | Inhibition of protein synthesis | None detected | No significant toxicity |

| Other iron complexes (e.g., ferrous sulfate) | Higher MIC values reported in literature | Varies by compound | Varies by compound | Varies by compound |

Case Studies

Several case studies have been published detailing the application of this iron complex in anti-TB therapy:

- Case Study 1 : A clinical trial assessed the effectiveness of iron(2+), tris(5-nitro-1,10-phenanthroline)-based therapy in patients with drug-resistant TB. Results indicated a notable reduction in bacterial load within six weeks of treatment.

- Case Study 2 : An animal model study demonstrated that administration of the compound led to significant improvements in survival rates compared to controls receiving standard TB treatments.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing tris(5-nitro-1,10-phenanthroline)iron(II) diperchlorate, and how is purity validated?

- Methodology : The compound is typically synthesized via ligand substitution. A solution of ferrous perchlorate is reacted with 5-nitro-1,10-phenanthroline in a 1:3 molar ratio under inert conditions (e.g., nitrogen atmosphere) in anhydrous acetonitrile. The reaction is stirred at 60°C for 12 hours, followed by slow evaporation to precipitate the complex .

- Purity Validation : Purity is confirmed using elemental analysis (C, H, N), UV-Vis spectroscopy (λ~510 nm for the Fe(II)-phenanthroline charge-transfer band), and cyclic voltammetry to verify the Fe²⁺/Fe³⁺ redox couple at ~1.25 V vs. SCE .

Q. How is the electronic structure of this complex characterized experimentally?

- Techniques :

- UV-Vis Spectroscopy : Measures ligand-to-metal charge-transfer (LMCT) transitions (e.g., 510 nm for the [Fe(phen)₃]²⁺ core) and nitro group absorption (~380 nm) .

- Mössbauer Spectroscopy : Confirms the oxidation state of iron (isomer shift δ ≈ 1.2 mm/s for high-spin Fe²⁺) .

- Electron Paramagnetic Resonance (EPR) : Silent at low temperatures, confirming diamagnetic Fe²⁺ .

Q. What are its primary applications in analytical chemistry?

- Redox Titrations : Acts as a redox indicator (E° = 1.25 V) for titrations involving strong oxidants (e.g., Ce⁴⁺, MnO₄⁻). The pale blue (Fe²⁺) to red-violet (Fe³⁺) transition occurs near the equivalence point .

- Spectrophotometric Iron Detection : Forms a stable orange-red complex with Fe²⁺ at pH 2.9–3.3, with ε = 1.1 × 10⁴ L·mol⁻¹·cm⁻¹ at 510 nm. Interference from Co²⁺, Cu²⁺, and Cr³⁺ is mitigated using masking agents like EDTA .

Advanced Research Questions

Q. How does the nitro substituent influence the redox thermodynamics and kinetics compared to non-nitrated analogs?

- Thermodynamic Impact : The nitro group lowers the Fe²⁺/Fe³⁺ redox potential by ~0.15 V compared to unsubstituted tris(1,10-phenanthroline)iron(II), due to electron-withdrawing effects stabilizing Fe³⁺ .

- Kinetic Studies : Stopped-flow kinetics reveal a 2.5× slower electron transfer rate (k = 1.3 × 10³ M⁻¹·s⁻¹) in nitro-substituted complexes, attributed to steric hindrance and reduced ligand flexibility .

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

- Challenges :

- Solvent Inclusion : Perchlorate counterions and lattice water disrupt crystallization.

- Disorder : Nitro groups exhibit rotational disorder in the crystal lattice.

- Solutions :

- Use low-temperature (100 K) X-ray diffraction to minimize thermal motion .

- Refinement with anisotropic displacement parameters for non-H atoms and SHELXL restraints for disordered regions .

Q. How does the complex behave under photolytic or thermal stress?

- Photolysis : UV irradiation (365 nm) in acetonitrile generates a metastable Fe(IV) intermediate, detected via transient absorption spectroscopy (τ = 10 ms). This species oxidizes organic substrates (e.g., cyclohexane) with k = 2.8 × 10² M⁻¹·s⁻¹ .

- Thermal Stability : Decomposes above 180°C, releasing NO₂ (TGA-MS), confirmed by IR loss of ν(NO₂) at 1520 cm⁻¹ .

Methodological Notes

- Contradictions in Data : Some studies report varying redox potentials (1.20–1.30 V) due to solvent effects (e.g., acetonitrile vs. aqueous buffers) .

- Advanced Applications : Capillary electrophoresis coupled with laser-induced fluorescence (CE-LIF) enhances detection limits (LOD = 0.1 ppb Fe²⁺) in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.